Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester
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Overview
Description
Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester is a chemical compound known for its diverse applications, particularly in the field of agrochemicals. It is commonly referred to as flufenoxystrobin . This compound is primarily used as a fungicide to protect crops from various fungal infections, including downy mildew, blight, powdery mildew, and rice blast .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester involves several steps. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)phenol with benzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with methoxyacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the reagents and maintain the required temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of products, depending on the substituents introduced .
Scientific Research Applications
Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester has several scientific research applications:
Chemistry: It is used as a model compound in studies of chemical reactions and mechanisms.
Biology: It is studied for its effects on various biological systems, particularly its antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antifungal agent.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester involves the inhibition of the mitochondrial cytochrome-bc1 complex. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing the death of fungal cells . The molecular targets and pathways involved in this process are critical for its effectiveness as a fungicide .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Fenvalerate: Another pesticide with a different mechanism of action.
Methyl benzeneacetate: A compound with similar structural features but different applications.
Uniqueness
Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester is unique due to its specific structure, which allows it to effectively inhibit the mitochondrial cytochrome-bc1 complex. This unique mechanism of action makes it particularly effective against a wide range of fungal infections .
Properties
Molecular Formula |
C19H16ClF3O4 |
---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
methyl (Z)-2-[2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]phenyl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C19H16ClF3O4/c1-25-11-15(18(24)26-2)14-6-4-3-5-12(14)10-27-17-8-7-13(9-16(17)20)19(21,22)23/h3-9,11H,10H2,1-2H3/b15-11- |
InChI Key |
MBHXIQDIVCJZTD-PTNGSMBKSA-N |
Isomeric SMILES |
CO/C=C(/C1=CC=CC=C1COC2=C(C=C(C=C2)C(F)(F)F)Cl)\C(=O)OC |
Canonical SMILES |
COC=C(C1=CC=CC=C1COC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)OC |
Origin of Product |
United States |
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